Suc-gly-pro-amc

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

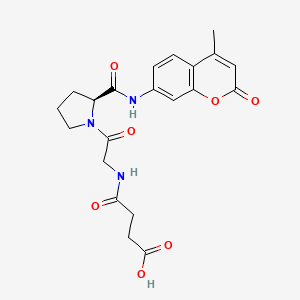

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23N3O7 |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1 |

InChI Key |

NKEPCOOQNLGSLJ-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O |

sequence |

GP |

Synonyms |

7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Specificity of Suc-Gly-Pro-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC). Designed for researchers, scientists, and drug development professionals, this document details the substrate's specificity towards key enzymes, presents quantitative kinetic data, and offers comprehensive experimental protocols and relevant signaling pathway visualizations.

Introduction to this compound

This compound is a synthetic peptide substrate widely utilized for the sensitive detection of certain serine proteases. Its core structure, Gly-Pro, is a recognition motif for a class of enzymes known as prolyl peptidases. The succinyl (Suc) group at the N-terminus blocks unwanted degradation by aminopeptidases, enhancing substrate stability and specificity. Upon enzymatic cleavage of the amide bond between proline and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released, providing a measurable signal that is directly proportional to enzyme activity. This fluorogenic nature makes this compound an invaluable tool for high-throughput screening and detailed kinetic studies.

Enzyme Specificity and Kinetic Parameters

This compound is primarily a substrate for Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP). While it can also be cleaved by Dipeptidyl Peptidase IV (DPP-IV), its efficiency with this enzyme is notably lower compared to canonical DPP-IV substrates.

Quantitative Data Summary

The following table summarizes the available quantitative kinetic data for the interaction of this compound and related substrates with their target enzymes. It is important to note that specific kinetic constants (Km and kcat) for the hydrolysis of this compound by human variants of these enzymes are not consistently reported in the literature. Therefore, data for closely related substrates and enzymes from other species are included for comparative purposes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source |

| Fibroblast Activation Protein (FAP) | This compound | Data not available | Data not available | Data not available | Human |

| Z-Gly-Pro-AMC | Data not available | Data not available | Data not available | Human | |

| Prolyl Endopeptidase (PREP/POP) | This compound | Exhibits non-hyperbolic kinetics[1] | Not applicable | Not applicable | Porcine Brain |

| Z-Gly-Pro-AMC | 380 ± 74 | 43.96 ± 7.14 | 1.16 x 10⁵ | Human (recombinant) | |

| Dipeptidyl Peptidase IV (DPP-IV) | This compound | Marginal activity reported[2] | Data not available | Data not available | Mycobacterium tuberculosis |

| Gly-Pro-AMC | 4.578 | Vmax: 90.84 nmoles/min | Data not available | Porcine Serum |

I. Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. It is minimally expressed in healthy adult tissues but is significantly upregulated in sites of tissue remodeling, such as in tumors, wounds, and fibrotic tissues.

Experimental Protocol: FAP Activity Assay

This protocol outlines a fluorometric assay to measure FAP activity using this compound.

Materials:

-

Recombinant human FAP

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl

-

96-well black, flat-bottom microplate

-

Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

-

DMSO for substrate stock solution

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare Working Solutions:

-

Dilute the FAP enzyme to the desired concentration in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.

-

Prepare a series of substrate dilutions in Assay Buffer to determine kinetic parameters. A typical starting concentration is 100 µM.

-

-

Assay Reaction:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the diluted FAP enzyme solution to each well.

-

To initiate the reaction, add 25 µL of the this compound working solution to each well.

-

For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

-

Measurement:

-

Immediately place the plate in the fluorometric plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from the fluorescence of the samples.

-

The rate of the reaction is the slope of the linear portion of the fluorescence versus time curve.

-

Enzyme activity can be calculated using a standard curve of free AMC.

-

Signaling Pathways Involving FAP

FAP has been implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. Notably, FAP can influence the PI3K/Akt and Sonic Hedgehog (SHH)/Gli1 pathways.

Caption: FAP-mediated activation of PI3K/Akt and SHH/Gli1 pathways.

II. Prolyl Endopeptidase (PREP/POP)

PREP is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides. It is implicated in the metabolism of neuropeptides and has been studied in the context of neurological and psychiatric disorders.

Experimental Protocol: PREP Activity Assay

This protocol describes a fluorometric assay for measuring PREP activity.

Materials:

-

Recombinant human PREP

-

This compound substrate

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT

-

96-well black, flat-bottom microplate

-

Fluorometric plate reader (Ex: ~380 nm, Em: ~460 nm)

-

DMSO for substrate stock solution

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a 10 mM stock concentration.

-

Prepare Working Solutions:

-

Dilute the PREP enzyme in Assay Buffer to the desired final concentration.

-

Prepare a range of this compound concentrations in Assay Buffer. Due to potential substrate inhibition at high concentrations, it is recommended to test a wide range (e.g., 10 µM to 1000 µM)[1].

-

-

Assay Reaction:

-

To each well, add 50 µL of Assay Buffer.

-

Add 25 µL of the diluted PREP enzyme.

-

Start the reaction by adding 25 µL of the substrate working solution.

-

Include a no-enzyme control for background fluorescence.

-

-

Measurement:

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time.

-

-

Data Analysis:

-

Correct for background fluorescence by subtracting the values from the no-enzyme control.

-

Determine the initial reaction velocity from the linear phase of the fluorescence curve.

-

Due to the non-hyperbolic kinetics observed with this substrate for some PREP orthologs, standard Michaelis-Menten analysis may not be appropriate[1]. Alternative kinetic models may need to be considered.

-

Signaling Pathway Involving PREP

PREP has been linked to the inositol phosphate signaling pathway, which is crucial for various cellular processes, including signal transduction and the regulation of intracellular calcium levels.

Caption: Postulated role of PREP in modulating the inositol phosphate pathway.

III. Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a significant role in glucose homeostasis by degrading incretins. While this compound is not a preferred substrate, some level of cleavage has been reported.

Experimental Workflow: DPP-IV Activity Assay

A typical workflow for assessing the activity of DPP-IV or other enzymes on this compound is depicted below.

Caption: General experimental workflow for a fluorometric enzyme assay.

Conclusion

This compound is a versatile fluorogenic substrate for studying the activity of FAP and PREP. Its utility in high-throughput screening and kinetic analysis makes it a valuable tool for drug discovery and basic research. While quantitative kinetic data for human enzymes with this specific substrate remain to be fully elucidated, the protocols and pathway information provided in this guide offer a solid foundation for its application in the laboratory. Further research is warranted to fully characterize the kinetic parameters of this compound with its primary enzyme targets.

References

A Technical Guide to the Suc-Gly-Pro-AMC Fluorescence Assay: Principles, Protocols, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Suc-Gly-Pro-AMC fluorescence assay, a robust and sensitive method for measuring the activity of specific proteases. We will explore the core biochemical principles, detail experimental workflows, present quantitative data, and illustrate key mechanisms and pathways.

Core Principle of the Assay

The this compound assay is a fluorogenic method used to detect and quantify the activity of enzymes capable of cleaving the peptide bond C-terminal to a proline residue. The fundamental principle relies on the enzymatic hydrolysis of a specifically designed, non-fluorescent substrate to release a highly fluorescent molecule.

The substrate, Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (this compound) , consists of a short peptide sequence (Suc-Gly-Pro) covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of the AMC group is quenched.[1][2] When a target enzyme, such as Dipeptidyl Peptidase IV (DPP-IV), recognizes and cleaves the bond between proline and AMC, the free AMC molecule is liberated.[1][3] Unlike its conjugated form, free AMC is highly fluorescent, emitting a strong signal when excited by light at the appropriate wavelength (typically ~360 nm excitation and ~460 nm emission).[4] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity in the sample.

Key Target Enzymes

While this assay is most commonly associated with DPP-IV, the this compound substrate can also be cleaved by other post-proline cleaving enzymes. Specificity can be achieved through the use of purified enzymes or by employing specific inhibitors to differentiate activities in complex biological samples.

| Enzyme | Abbreviation | Typical Function |

| Dipeptidyl Peptidase IV | DPP-IV / CD26 | A serine exopeptidase involved in glucose metabolism, immune regulation, and signal transduction. |

| Prolyl Endopeptidase | PREP / PEP | A cytosolic serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues. |

| Fibroblast Activation Protein | FAP | A cell surface serine protease with dipeptidyl peptidase and endopeptidase activity, often expressed in tumors. |

| Thimet Oligopeptidase | TOP | A metalloendopeptidase that can cleave the substrate, though it is less specific. |

Experimental Workflow and Protocol

The assay is readily adaptable for high-throughput screening (HTS) of enzyme inhibitors in a microplate format. The general workflow involves preparing reagents, initiating the enzymatic reaction, and measuring the resulting fluorescence over time.

Detailed Protocol: DPP-IV Inhibitor Screening Assay

This protocol is adapted from standard methodologies for a 96-well plate format.

A. Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, with a final pH of 8.0.

-

DPP-IV Enzyme Solution: Thaw recombinant human DPP-IV on ice and dilute to the desired working concentration with cold Assay Buffer. Keep on ice.

-

Substrate Solution: Thaw the this compound stock solution (e.g., 5 mM in DMSO) and dilute to the final working concentration (e.g., 20-100 µM) with Assay Buffer.

-

Inhibitor/Compound Solutions: Dissolve test compounds and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent (like DMSO) and prepare serial dilutions.

B. Assay Procedure:

-

Well Setup:

-

100% Activity Wells (Control): Add 30 µL Assay Buffer, 10 µL diluted DPP-IV, and 10 µL of solvent (e.g., DMSO).

-

Background Wells (No Enzyme): Add 40 µL Assay Buffer and 10 µL of solvent.

-

Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-IV, and 10 µL of the test inhibitor solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells to start the reaction. The total volume should be 100 µL.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Read the fluorescence using a microplate fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

C. Data Analysis:

-

Subtract the average fluorescence of the Background Wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Control)) * 100

-

Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value.

Quantitative Data and Interpretation

The assay can be used to determine key enzymatic parameters and inhibitor potency. The values can vary based on the specific enzyme source, purity, and assay conditions.

| Parameter | Enzyme Source | Substrate | Value | Reference |

| Hydrolysis Rate | Recombinant Human DPP-IV | Gly-Pro-AMC | 24.3 µmol/min/mg | |

| Hydrolysis Rate | RPTEC/TERT1 Cell Lysate | Gly-Pro-AMC | 20.2 nmol/min/mg | |

| IC₅₀ (Sitagliptin) | Human Recombinant DPP-IV | GP-BAN | 36.22 nM | |

| IC₅₀ (Sitagliptin) | Human Plasma | GP-BAN | 39.18 nM |

Note: GP-BAN is a similar substrate with a different fluorophore, but the IC₅₀ values demonstrate the assay's utility.

Application in Drug Development and Signaling Pathways

The this compound assay is a cornerstone of drug discovery programs targeting DPP-IV, particularly for the treatment of type 2 diabetes mellitus. DPP-IV's primary role in this context is the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1). GLP-1 enhances glucose-dependent insulin secretion. By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to improved glycemic control. This makes the assay invaluable for screening and characterizing novel DPP-IV inhibitors.

References

Prolyl Endopeptidase Activity Assessment: A Technical Guide to the Use of Suc-Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) for the characterization of prolyl endopeptidase (PREP) activity. This document details the underlying principles, experimental protocols, and data analysis techniques essential for researchers in academia and the pharmaceutical industry.

Introduction to Prolyl Endopeptidase and this compound

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a significant target in drug discovery for neurological and other disorders.[2]

The fluorogenic substrate this compound is a highly specific and sensitive tool for measuring PREP activity.[3] The substrate itself is non-fluorescent. However, upon cleavage of the bond between proline and AMC by PREP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured fluorometrically, is directly proportional to the enzymatic activity of PREP.[4]

Quantitative Data on Prolyl Endopeptidase Activity and Inhibition

The following tables summarize key quantitative data for prolyl endopeptidase activity with this compound and the inhibitory effects of various compounds. These values are compiled from multiple studies and should be considered in the context of the specific experimental conditions outlined in the cited literature.

Table 1: Kinetic Parameters of Prolyl Endopeptidase with this compound

| Enzyme Source | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Porcine Brain | 20 | Not Reported | Not Reported | Not Reported | [5] |

| Recombinant Porcine | Exhibits substrate inhibition at high concentrations | Not Reported | Not Reported | Not Reported |

Note: Kinetic parameters can vary significantly based on enzyme purity, buffer conditions, pH, and temperature.

Table 2: IC50 Values of Prolyl Endopeptidase Inhibitors using this compound Assay

| Inhibitor | Enzyme Source | IC50 | Ki | Reference |

| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | In the nanomolar range | 0.1 nM | |

| Gly-boroPro | Fibroblast Activation Protein (FAP) | >100 µM (low affinity for PREP) | Not Reported | |

| Compound with CHO group at P1 site | Prolyl Oligopeptidase (POP) | Not Reported | 0.1 nM | |

| Compound with CN group at P1 site | Prolyl Oligopeptidase (POP) | Not Reported | Sub-nanomolar | |

| Compound with COCH2OH group at P1 site | Prolyl Oligopeptidase (POP) | Not Reported | Sub-nanomolar |

IC50 values are dependent on substrate concentration and other assay conditions.

Experimental Protocols

Prolyl Endopeptidase Activity Assay

This protocol provides a general framework for measuring PREP activity using this compound. Optimization may be required for specific enzymes or experimental setups.

Materials:

-

Purified or recombinant prolyl endopeptidase

-

This compound substrate

-

Assay Buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0) containing 0.1 mM dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).

-

Prepare a working solution of PREP in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To the wells of the 96-well microplate, add the assay buffer.

-

Add the PREP enzyme solution to the appropriate wells. Include control wells with assay buffer only (no enzyme) to measure background fluorescence.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow temperature equilibration.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound solution to all wells.

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 15-60 minutes).

-

-

Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

Determine the initial reaction velocity (V0) from the linear portion of the curve.

-

Subtract the rate of the no-enzyme control from all other rates to correct for background fluorescence.

-

Enzyme activity can be expressed as the rate of fluorescence increase per unit of time per amount of enzyme.

-

Inhibitor IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound against PREP.

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the inhibitor in DMSO. Further dilute these in assay buffer to the desired final concentrations.

-

-

Assay Setup:

-

To the wells of the microplate, add the inhibitor dilutions. Include a vehicle control (DMSO in assay buffer) for 0% inhibition and a no-enzyme control for 100% inhibition.

-

Add the PREP enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation, Measurement, and Data Analysis:

-

Follow steps 3 and 4 from the activity assay protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Catalytic Mechanism of Prolyl Endopeptidase

Prolyl endopeptidase belongs to the serine protease family and utilizes a catalytic triad of Ser-Asp-His in its active site. The catalytic mechanism involves a conformational change upon substrate binding, which is considered the rate-limiting step.

Caption: Catalytic cleavage of this compound by Prolyl Endopeptidase.

Experimental Workflow for PREP Activity Assay

The following diagram illustrates the key steps involved in a typical prolyl endopeptidase activity assay using a fluorogenic substrate.

Caption: General workflow for a prolyl endopeptidase fluorometric assay.

References

- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Fibroblast Activation Protein Substrate: Suc-Gly-Pro-AMC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in a variety of pathological conditions, most notably in cancer and fibrotic diseases. Its expression is highly restricted in healthy adult tissues but becomes significantly upregulated on the surface of reactive stromal fibroblasts in the tumor microenvironment and at sites of tissue remodeling. This differential expression profile makes FAP an attractive target for diagnostic and therapeutic interventions. The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is crucial to its role in extracellular matrix degradation, tumor growth, and invasion.

A key tool in the study of FAP's enzymatic activity and the development of FAP inhibitors is the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC). This substrate is specifically designed to be cleaved by FAP, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence provides a direct and quantifiable measure of FAP activity, making this compound an indispensable reagent for in vitro and cell-based assays. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and its application in inhibitor screening.

Biochemical Properties and Mechanism of Action

This compound is a synthetic peptide that mimics the natural cleavage site of FAP. The succinyl (Suc) group at the N-terminus blocks unwanted degradation by other aminopeptidases, enhancing the substrate's specificity for endopeptidases like FAP. The Gly-Pro dipeptide sequence is a preferred recognition motif for FAP's endopeptidase activity.

The enzymatic reaction proceeds as follows: FAP recognizes and binds to the Gly-Pro sequence of the substrate. The serine residue in the catalytic triad of FAP then nucleophilically attacks the carbonyl group of the proline residue, leading to the cleavage of the amide bond between proline and the AMC fluorophore. This releases the AMC molecule, which exhibits strong fluorescence when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum at approximately 440-460 nm. The rate of AMC release is directly proportional to the enzymatic activity of FAP.

dot

Measuring Collagenase-Like Peptidase Activity with Suc-Gly-Pro-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) and its derivatives for the sensitive measurement of collagenase-like peptidase activity. This document details the core principles of the assay, provides established experimental protocols, summarizes available quantitative data, and visualizes the key signaling pathways in which these enzymes play a critical role.

Introduction to Collagenase-Like Peptidases and Fluorogenic Assays

Collagenase-like peptidases, a group of enzymes primarily belonging to the matrix metalloproteinase (MMP) family, are critical regulators of the extracellular matrix (ECM). Their activity is essential in physiological processes such as tissue remodeling and wound healing. However, dysregulated collagenase activity is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and fibrosis. Accurate and sensitive measurement of their activity is therefore crucial for both basic research and the development of targeted therapeutics.

Fluorogenic assays utilizing substrates like this compound offer a highly sensitive and continuous method for measuring peptidase activity. The principle of this assay is based on the cleavage of a peptide sequence that links a fluorophore (7-amino-4-methylcoumarin, AMC) to a quenching group. In the intact substrate, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide bond, AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. A longer variant of this substrate, Suc-Gly-Pro-Leu-Gly-Pro-AMC, is also commonly used and is hydrolyzed at the Leu-Gly bond by collagenase-like peptidases.[1]

Quantitative Data: Kinetic Parameters of Collagenase-Like Peptidases

Table 1: Kinetic Parameters of Selected Matrix Metalloproteinases with a Fluorogenic Peptide Substrate

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MMP-1 | fTHP-3a | 61.2 | 0.080 | 1.3 x 103 |

| MMP-13 | fTHP-3a | - | - | > MMP-1 |

afTHP-3 is a fluorogenic triple-helical peptide model of the MMP-1 cleavage site in type II collagen.[2][3] Data for other MMPs with this specific substrate are presented as relative activities.

Fibroblast Activation Protein (FAP), another important serine protease with collagenase-like activity, is known to cleave substrates containing a Gly-Pro sequence.[4] While specific Km and kcat values for FAP with this compound are not consistently reported across the literature, its activity can be effectively measured using this substrate.[1]

Experimental Protocols

This section provides detailed methodologies for measuring collagenase-like peptidase activity using this compound or its derivatives.

General Assay for Collagenase-Like Peptidase Activity

This protocol is a generalized procedure adaptable for various purified collagenase-like peptidases and biological samples.

Materials:

-

Enzyme Source: Purified recombinant enzyme or biological sample (e.g., cell lysate, tissue homogenate, plasma).

-

Substrate: Suc-Gly-Pro-Leu-Gly-Pro-AMC.

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl and 1 mM EDTA.

-

Microplate Reader: Fluorescence reader with excitation at ~360-380 nm and emission at ~460 nm.

-

96-well black microplates.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate (e.g., 10 mM in DMSO).

-

Dilute the enzyme source to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup:

-

In a 96-well black microplate, add 20 µL of the enzyme sample. For a total reaction volume of 100 µL, add an appropriate volume of assay buffer.

-

Include appropriate controls:

-

Blank: Assay buffer only.

-

Substrate Control: Substrate in assay buffer (no enzyme).

-

Enzyme Control: Enzyme in assay buffer (no substrate).

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate to a final concentration of 20 µM.

-

Immediately place the plate in the microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank) from all readings.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

-

The enzyme activity is proportional to the V₀.

-

Screening for Collagenase Inhibitors

This protocol is adapted for high-throughput screening of potential collagenase inhibitors.

Materials:

-

Same as the general assay, plus:

-

Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

-

Known Inhibitor (Positive Control).

Procedure:

-

Assay Setup:

-

In a 96-well black microplate, add the test compounds at various concentrations.

-

Include controls:

-

Vehicle Control: Solvent only.

-

Positive Control: Known inhibitor.

-

No Inhibitor Control: Enzyme and substrate only.

-

-

-

Pre-incubation:

-

Add the enzyme to each well and pre-incubate with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence kinetically as described in the general assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Signaling Pathways and Experimental Workflows

Collagenase-like peptidases are key players in complex signaling networks that regulate cellular processes. The following diagrams, generated using the DOT language, illustrate some of these pathways and a typical experimental workflow.

Experimental Workflow for Measuring Collagenase Activity

Caption: A typical experimental workflow for a fluorogenic collagenase assay.

EGFR Signaling Pathway Leading to MMP Activation in Cancer Metastasis

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently hyperactivated in cancer, leading to increased expression and activity of MMPs, which in turn promotes tumor invasion and metastasis.

Caption: EGFR signaling cascade leading to the expression of MMP7 and MMP13.

TGF-β Signaling Pathway in Fibrosis Involving FAP and MMPs

Transforming Growth Factor-beta (TGF-β) is a potent profibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, a key event in tissue fibrosis. This process involves the upregulation of Fibroblast Activation Protein (FAP) and MMPs.

Caption: TGF-β signaling pathway driving fibroblast differentiation and fibrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fibroblast Activation Protein Targeting Probe with Gly-Pro Sequence for PET of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Utility of Suc-Gly-Pro-AMC: A Fluorogenic Probe for Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) is a highly sensitive fluorogenic substrate pivotal for the characterization of post-proline cleaving enzymes. Its discovery has significantly advanced the study of proteases such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), enzymes implicated in a spectrum of physiological and pathological processes including cancer progression, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the discovery, and initial applications of this compound, with a focus on detailed experimental protocols and the signaling pathways associated with its target enzymes. Quantitative data are summarized for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of its utility in research and drug development.

Introduction

The study of proteolytic enzymes is fundamental to understanding cellular signaling, tissue remodeling, and disease pathogenesis. A key challenge in this field has been the development of specific and sensitive substrates to accurately measure enzyme activity. The synthesis of fluorogenic substrates, where a fluorescent molecule is quenched until released by enzymatic cleavage, marked a significant technological advancement. This compound emerged as a valuable tool for interrogating the activity of a specific class of serine proteases that recognize and cleave peptide bonds C-terminal to a proline residue.

This substrate is particularly instrumental in the study of two key enzymes:

-

Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in the microenvironment of epithelial cancers, in healing wounds, and at sites of inflammation.[1][2] Its restricted expression in healthy tissues makes it an attractive target for cancer diagnostics and therapeutics.[3]

-

Prolyl Endopeptidase (PREP) , also known as Prolyl Oligopeptidase (POP): A cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[4] PREP is implicated in the maturation and degradation of peptide hormones and neuropeptides and is linked to neurological disorders and inflammation.[4]

The utility of this compound lies in its simple and robust assay principle. The succinyl group at the N-terminus blocks unwanted degradation by aminopeptidases, while the Gly-Pro sequence provides the recognition motif for FAP and PREP. Upon cleavage of the Pro-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity.

Discovery and Synthesis

While the precise first synthesis of this compound is not extensively documented in a single seminal paper, its use as a substrate for prolyl endopeptidase was reported in the early 1980s. The synthesis is based on established methods of peptide chemistry. A common approach involves standard Boc-peptide chemistry, a solid-phase peptide synthesis method.

General Synthesis Outline:

-

Immobilization: The C-terminal amino acid, in a protected form, is anchored to a solid support (resin).

-

Deprotection: The protecting group (e.g., Boc) on the α-amino group is removed.

-

Coupling: The next protected amino acid in the sequence is activated and coupled to the free amino group of the resin-bound amino acid.

-

Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence (Proline, then Glycine).

-

N-terminal Modification: The N-terminal Glycine is modified with succinic anhydride to introduce the succinyl group.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining protecting groups are removed.

-

Coupling to AMC: The synthesized Suc-Gly-Pro peptide is then coupled to 7-amino-4-methylcoumarin.

-

Purification: The final product, this compound, is purified, typically by high-performance liquid chromatography (HPLC).

Initial Applications

The initial applications of this compound were centered on the sensitive detection and characterization of prolyl endopeptidase activity in various biological samples. Its high sensitivity enabled researchers to measure enzyme activity in tissue homogenates and cell lysates with greater accuracy than previous colorimetric methods.

Early studies focused on:

-

Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of PREP from different sources.

-

Inhibitor Screening: Identifying and characterizing inhibitors of PREP, which was recognized as a potential therapeutic target for neurological disorders.

-

Disease Association: Investigating the levels of PREP activity in various pathological conditions.

With the later identification of FAP and the observation of its similar substrate specificity, the application of this compound expanded significantly into cancer research. It became a standard reagent for assaying FAP activity in tumor microenvironments and for screening FAP-specific inhibitors.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in FAP and PREP/POP assays. These values are compiled from various sources and should be considered as representative examples. Optimal conditions can vary depending on the specific experimental setup.

Table 1: Representative Assay Conditions for this compound

| Parameter | Fibroblast Activation Protein (FAP) | Prolyl Endopeptidase (PREP/POP) |

| Substrate Concentration | 10 - 100 µM | 10 - 1000 µM |

| Enzyme Concentration | 0.1 - 1.2 nM | 0.6 nM |

| Buffer System | 50 mM Tris, 140 mM NaCl, pH 7.5 | 25 mM Tris, 250 mM NaCl, pH 7.5 |

| Excitation Wavelength | 380 nm | 380 nm |

| Emission Wavelength | 460 nm | 460 nm |

| Temperature | 25 - 37 °C | 25 - 37 °C |

Table 2: Representative Inhibitor Potencies Determined Using this compound

| Inhibitor | Target Enzyme | IC50 (nM) | Reference |

| Ga-FAPI-04 | FAP | Lowest among tested | |

| Ga-AV02070 | FAP | Intermediate among tested | |

| Ga-AV02053 | FAP | Highest among tested | |

| natGa-SB02055 | FAP | 0.41 ± 0.06 | |

| natGa-SB04028 | FAP | 13.9 ± 1.29 | |

| natGa-PNT6555 | FAP | 78.1 ± 4.59 |

Experimental Protocols

The following are detailed methodologies for performing FAP and PREP activity assays using this compound.

Fluorogenic Assay for Fibroblast Activation Protein (FAP) Activity

Objective: To measure the enzymatic activity of FAP in a sample (e.g., recombinant enzyme, cell lysate, or tissue homogenate) using this compound.

Materials:

-

Recombinant human FAP (rhFAP) or sample containing FAP

-

This compound

-

FAP Assay Buffer: 50 mM Tris, 140 mM NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.

-

Prepare Working Substrate Solution: Dilute the 10 mM stock solution in FAP Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 20-200 µM).

-

Prepare Enzyme/Sample: Dilute the FAP-containing sample in FAP Assay Buffer to the desired concentration (e.g., 2X the final assay concentration).

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme/sample to each well of the microplate.

-

Include a "no enzyme" control with 50 µL of FAP Assay Buffer.

-

To initiate the reaction, add 50 µL of the working substrate solution to each well.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 15-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis:

-

Subtract the fluorescence values of the "no enzyme" control from the values of the samples.

-

Determine the rate of reaction (V) from the linear portion of the kinetic curve (change in fluorescence intensity per unit of time).

-

Enzyme activity can be quantified by generating a standard curve with known concentrations of free AMC.

-

Fluorogenic Assay for Prolyl Endopeptidase (PREP) Activity

Objective: To measure the enzymatic activity of PREP in a sample using this compound.

Materials:

-

Recombinant PREP or sample containing PREP

-

This compound

-

PREP Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.

-

Prepare Working Substrate Solution: Dilute the 10 mM stock solution in PREP Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Prepare Enzyme/Sample: Dilute the PREP-containing sample in PREP Assay Buffer to the desired concentration (e.g., 2X the final assay concentration).

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme/sample to each well of the microplate.

-

Include a "no enzyme" control with 50 µL of PREP Assay Buffer.

-

To initiate the reaction, add 50 µL of the working substrate solution to each well.

-

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically as described for the FAP assay.

-

Data Analysis: Analyze the data as described for the FAP assay.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for an enzyme inhibition assay and the signaling pathways influenced by FAP and PREP.

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for determining inhibitor potency using this compound.

Signaling Pathway: FAP in the Tumor Microenvironment

Caption: FAP-mediated signaling leading to macrophage polarization.

Signaling Pathway: PREP in Inflammation

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]

- 4. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Probe Suc-Gly-Pro-AMC: A Technical Guide to its Mechanism of Action with Fibroblast Activation Protein (FAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a significant target in oncology and fibrosis research due to its limited expression in healthy adult tissues and upregulation in the tumor microenvironment and sites of tissue remodeling. The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, plays a crucial role in extracellular matrix degradation, tumor growth, and invasion.[1][2][3] Accurate measurement of FAP activity is paramount for understanding its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the mechanism of action of the fluorogenic substrate Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC) with FAP, detailing its use in quantitative enzyme kinetics and providing comprehensive experimental protocols.

Core Mechanism of Action

The fundamental principle behind the use of this compound as a tool to measure FAP activity lies in its design as a specific, fluorogenic substrate. FAP exhibits a distinct substrate specificity, preferentially cleaving peptides after a proline residue.[3] The this compound molecule consists of a tripeptide sequence (Suc-Gly-Pro) recognized by the FAP active site, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Upon incubation with FAP, the enzyme's serine protease activity catalyzes the hydrolysis of the peptide bond between the proline residue and the AMC moiety. This cleavage event liberates the free AMC molecule, which, when excited by light at the appropriate wavelength, emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of cleaved substrate and, consequently, to the enzymatic activity of FAP in the sample.[4]

Quantitative Data

| Substrate | Enzyme | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Suc-Gly-Pro-MCA | Prolyl Endopeptidase (PEP) | 8.33 | 1.71 | 6.0 | 35 |

| Table 1: Kinetic parameters for a related prolyl endopeptidase with a similar fluorogenic substrate. |

Experimental Protocols

Measuring FAP activity using this compound is a robust and sensitive method adaptable for various research applications, including inhibitor screening and characterization of biological samples.

Materials Required:

-

Recombinant human FAP

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris, 140 mM NaCl, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader with excitation at 350-380 nm and emission at 440-460 nm

-

DMSO for substrate stock solution

-

Standard laboratory equipment (pipettes, tubes, etc.)

Detailed Methodology for FAP Activity Assay:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store protected from light at -20°C.

-

Prepare the assay buffer and store at 4°C.

-

Reconstitute and dilute recombinant FAP to the desired concentration in assay buffer. Keep on ice.

-

-

Assay Procedure:

-

On a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Test compound (inhibitor) or vehicle control

-

FAP enzyme solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for any inhibitor interaction.

-

Initiate the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration should be at or near the Km value for optimal sensitivity.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

The rate of increase in fluorescence corresponds to the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Determine the initial velocity (V0) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.

-

FAP in Signaling Pathways

FAP expression is known to be regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a prominent example. TGF-β signaling is crucial in the tumor microenvironment and can induce a mesenchymal phenotype in cancer cells, which often correlates with increased FAP expression. The canonical TGF-β signaling pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression, including the gene encoding FAP. The activity of the resulting FAP protein can then be quantified using the this compound substrate.

Conclusion

The fluorogenic substrate this compound is an invaluable tool for the sensitive and quantitative measurement of Fibroblast Activation Protein activity. Its mechanism of action, based on the specific enzymatic cleavage and subsequent release of a fluorescent reporter, provides a robust platform for basic research, drug discovery, and clinical diagnostic development. The detailed protocols and understanding of FAP's role in signaling pathways outlined in this guide offer a solid foundation for researchers and scientists to effectively utilize this technology in their studies of cancer, fibrosis, and other FAP-related pathologies.

References

The Fluorogenic Core: A Technical Guide to AMC in Enzyme Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of "Turn-On" Fluorescence

In the landscape of biochemical assays, the ability to sensitively and selectively detect enzyme activity is paramount. Fluorogenic substrates, particularly those based on 7-amino-4-methylcoumarin (AMC), have emerged as indispensable tools in academic research and drug discovery. The core principle behind their utility lies in a phenomenon known as "turn-on" fluorescence. In its conjugated form, typically linked to a peptide, saccharide, or phosphate group, the AMC fluorophore is in a quenched, non-fluorescent state. Upon enzymatic cleavage of the substrate, the free AMC is liberated, resulting in a dramatic increase in fluorescence intensity. This direct proportionality between enzyme activity and fluorescent signal provides a powerful and continuous method for monitoring enzymatic reactions in real-time.[1][2][3]

This technical guide provides an in-depth exploration of the fluorogenic properties of AMC, detailing the underlying mechanisms, quantitative photophysical data, and practical experimental protocols for its use in various enzyme assays.

The Chemistry of Fluorescence: Understanding AMC's Properties

7-amino-4-methylcoumarin is an intrinsically fluorescent molecule. Its fluorescence arises from the delocalized π-electron system of the coumarin ring. When conjugated to a substrate, such as a peptide via an amide bond, the electronic properties of the fluorophore are altered, leading to a significant decrease in its fluorescence quantum yield, effectively quenching the signal.[1][3]

The enzymatic hydrolysis of the amide, glycosidic, or phosphate bond liberates the free 7-amino-4-methylcoumarin. This unquenching restores the electronic configuration of the fluorophore, leading to a strong blue fluorescence upon excitation. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.

Quantitative Photophysical Data of AMC and its Derivatives

The selection of a fluorogenic substrate is critically dependent on its photophysical properties. The following table summarizes key quantitative data for 7-amino-4-methylcoumarin and some of its derivatives. It is important to note that these values can be influenced by environmental factors such as solvent polarity and pH.

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| 7-Amino-4-methylcoumarin (AMC) | 345 | 445 | 17,800 | 0.5 - 0.83 | Ethanol/DMSO |

| Ac-IETD-AMC | 354 | 460 | 17,800 | Not specified | Ethanol |

| Z-GPR-AMC | 354 | 460 | 17,800 | Not specified | Ethanol |

| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) conjugate | 350 | 450 | 19,000 | Not specified | Not specified |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. Below are methodologies for key applications of AMC-based substrates.

General Protease Activity Assay

This protocol outlines a general procedure for measuring the activity of a protease using an AMC-conjugated peptide substrate.

Materials:

-

Purified protease

-

AMC-conjugated peptide substrate (e.g., Z-GPR-AMC for granzyme A)

-

Assay Buffer (enzyme-specific, e.g., 100 mM HEPES, pH 7.5, 20% (v/v) glycerol, 5 mM DTT, 0.5 mM EDTA)

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve the AMC-peptide substrate in DMSO to a stock concentration of 10-20 mM.

-

Prepare Working Solutions:

-

Dilute the protease to the desired concentration in pre-warmed Assay Buffer.

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

-

Assay Setup:

-

Add 50 µL of the diluted protease solution to each well of the 96-well plate.

-

Include a "no-enzyme" control with 50 µL of Assay Buffer only.

-

-

Initiate Reaction: Add 50 µL of the diluted substrate solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). An AMC standard curve can be used to convert relative fluorescence units (RFU) to the concentration of the product formed.

Alkaline Phosphatase Assay using a Fluorogenic Substrate

This protocol describes the use of a fluorogenic substrate, 4-Methylumbelliferyl phosphate (MUP), for the detection of alkaline phosphatase activity. While not an AMC derivative, MUP is a coumarin-based substrate that functions on the same principle of enzymatic release of a fluorescent molecule (4-Methylumbelliferone).

Materials:

-

Alkaline Phosphatase (ALP) enzyme or sample containing ALP

-

4-Methylumbelliferyl phosphate (MUP) substrate

-

ALP Assay Buffer (e.g., 1M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop Solution (e.g., 0.5 M NaOH)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare MUP Substrate Solution: Dissolve MUP in ALP Assay Buffer to the desired concentration (e.g., 5 mM).

-

Prepare Samples: Dilute samples containing ALP in ALP Assay Buffer.

-

Assay Setup:

-

Add 50 µL of the diluted sample to each well.

-

Include a "no-enzyme" control with 50 µL of Assay Buffer.

-

-

Initiate Reaction: Add 50 µL of the MUP substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.

β-Galactosidase Assay using a Fluorogenic Substrate

This protocol details the use of 4-methylumbelliferyl-β-D-galactopyranoside (MUG), another coumarin-based substrate, for measuring β-galactosidase activity.

Materials:

-

β-galactosidase enzyme or cell lysate containing the enzyme

-

4-methylumbelliferyl-β-D-galactopyranoside (MUG)

-

Assay Buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare MUG Substrate Solution: Dissolve MUG in the Assay Buffer to the desired working concentration (e.g., 1 mg/mL).

-

Prepare Cell Lysates (if applicable): Lyse cells expressing β-galactosidase using a suitable lysis buffer.

-

Assay Setup:

-

Add 50 µL of the enzyme sample or cell lysate to each well.

-

Include appropriate controls (e.g., no-enzyme, lysate from non-expressing cells).

-

-

Initiate Reaction: Add 50 µL of the MUG substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a suitable duration (e.g., 30 minutes to several hours), protected from light.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.

Visualization of Key Signaling Pathways and Workflows

Understanding the biological context of the enzymes that cleave AMC substrates is crucial for interpreting experimental results. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: The Caspase Signaling Cascade leading to Apoptosis.

Caption: Granzyme B-mediated Apoptosis Pathway.

Caption: Thrombin Signaling through Protease-Activated Receptors.

References

- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Enzyme Substrates and Assays—Chapter 10 | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Dipeptidyl Peptidase IV (DPP4) Activity Assay in Cell Lysates

Topic: Suc-Gly-Pro-AMC Assay Protocol for Cell Lysates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a serine exopeptidase that plays a significant role in various physiological processes, including glucose metabolism and immune regulation.[1][2] It cleaves X-proline dipeptides from the N-terminus of polypeptides. A key function of DPP4 is the degradation of incretins such as glucagon-like peptide-1 (GLP-1), making it a therapeutic target for type 2 diabetes.[2][3] The enzymatic activity of DPP4 can be measured using a fluorogenic assay, which provides a sensitive and straightforward method for screening potential inhibitors and studying enzyme kinetics.

This document provides a detailed protocol for determining DPP4 activity in cell lysates using the fluorogenic substrate H-Gly-Pro-AMC. While the user requested a protocol for "this compound," it is important to note that H-Gly-Pro-AMC is the widely recognized and commercially available substrate for DPP4.[1] In contrast, this compound is more commonly described as a substrate for other proteases like fibroblast activation protein (FAP) and prolyl endopeptidase (PREP). This protocol will therefore focus on the established DPP4 assay.

The assay is based on the cleavage of the non-fluorescent substrate, H-Gly-Pro-AMC, by DPP4 to release the highly fluorescent 7-Amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the DPP4 activity in the sample and can be monitored by measuring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Signaling Pathway Involving DPP4

DPP4 is a key regulator of the incretin pathway. Incretins, such as GLP-1, are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP4 rapidly inactivates GLP-1 by cleaving its N-terminal dipeptide. Inhibition of DPP4 prolongs the action of GLP-1, leading to increased insulin secretion and improved glucose control.

Experimental Protocol

This protocol is adapted from commercially available DPP4 activity assay kits.

Materials and Reagents

-

DPP4 Assay Buffer: (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl) - Equilibrate to room temperature before use.

-

Cell Lysis Buffer: (e.g., RIPA buffer with protease inhibitors, or DPP4 Assay Buffer)

-

DPP4 Substrate (H-Gly-Pro-AMC): Provided as a stock solution (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

-

AMC Standard: (1 mM in DMSO). Store at -20°C.

-

DPP4 Inhibitor (e.g., Sitagliptin): For preparing background control wells. Store at -20°C.

-

DPP4 Positive Control: (Optional, but recommended).

-

96-well black, clear-bottom microplate for fluorescence measurements.

-

Fluorescence microplate reader.

-

Microcentrifuge.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Workflow

Procedure

1. Sample Preparation (Cell Lysates)

-

Harvest approximately 2 x 10^6 cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.

-

Resuspend the cell pellet in 4 volumes of ice-cold DPP4 Assay Buffer (or a suitable lysis buffer).

-

Homogenize the cells by pipetting up and down or using a Dounce homogenizer.

-

Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

Carefully collect the supernatant (cell lysate) and keep it on ice. Use immediately for the assay.

2. AMC Standard Curve Preparation

-

Prepare a 10 µM AMC working solution by diluting the 1 mM stock (e.g., 10 µL of 1 mM AMC + 990 µL of DPP4 Assay Buffer).

-

In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 10 µM AMC working solution to separate wells.

-

Adjust the volume in each well to 100 µL with DPP4 Assay Buffer to generate standards of 0, 20, 40, 60, 80, and 100 pmol/well.

3. Assay Reaction

-

For each cell lysate sample, prepare two wells: a "Sample" well and a "Sample Blank" well.

-

Add 2-50 µL of your cell lysate to both the "Sample" and "Sample Blank" wells.

-

Adjust the volume in all wells to 50 µL with DPP4 Assay Buffer.

-

(Optional) Prepare a positive control well by adding 1-2 µL of DPP4 Positive Control and adjusting the volume to 50 µL with DPP4 Assay Buffer.

-

To the "Sample Blank" wells, add 10 µL of the DPP4 Inhibitor. To the "Sample" wells, add 10 µL of DPP4 Assay Buffer.

-

Mix gently and incubate the plate for 10 minutes at 37°C.

-

Prepare a Master Reaction Mix for the sample and positive control wells. For each reaction, mix:

-

38 µL DPP4 Assay Buffer

-

2 µL DPP4 Substrate (H-Gly-Pro-AMC)

-

-

Add 40 µL of the Master Reaction Mix to each "Sample" and "Positive Control" well. Do not add to the standard curve or blank wells. The total volume should now be 100 µL.

-

Mix well using a horizontal shaker or by pipetting.

4. Measurement

-

Immediately start measuring the fluorescence intensity in a kinetic mode at 37°C.

-

Set the plate reader to an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Record readings every 5 minutes for at least 30 minutes. Protect the plate from light during incubation and measurement.

Data Analysis

-

Standard Curve: Subtract the fluorescence reading of the 0 pmol AMC standard from all other standard readings. Plot the background-subtracted fluorescence values against the amount of AMC (pmol).

-

DPP4 Activity: a. For each sample and positive control, subtract the fluorescence reading of the "Sample Blank" from the "Sample" reading at each time point. b. Choose two time points (T1 and T2) within the linear range of the reaction. c. Calculate the change in fluorescence (ΔF) = F2 - F1. d. Convert the ΔF to the amount of AMC produced (B) using the standard curve. e. Calculate the DPP4 activity using the following formula:

DPP4 Activity (pmol/min/mL or U/L) = [B / (T2 - T1) / V] x D

Where:

-

B is the amount of AMC produced (pmol).

-

T2 - T1 is the reaction time in minutes.

-

V is the original sample volume added to the well (in mL).

-

D is the sample dilution factor.

Unit Definition: 1 Unit of DPP4 activity is the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.

-

Data Presentation

The following table shows representative data from a DPP4 activity assay performed on cell lysates from two different cell lines, with and without a DPP4 inhibitor.

| Sample ID | Protein Conc. (µg/µL) | Volume (µL) | Inhibitor (Sitagliptin) | ΔRFU/min | DPP4 Activity (pmol/min/mg) |

| Cell Line A | 2.0 | 10 | - | 150.2 | 751.0 |

| Cell Line A | 2.0 | 10 | + | 10.5 | 52.5 |

| Cell Line B | 1.5 | 10 | - | 85.6 | 570.7 |

| Cell Line B | 1.5 | 10 | + | 8.9 | 59.3 |

| Positive Control | N/A | 2 | - | 250.8 | N/A |

Note: Data are for demonstration purposes only. A new standard curve must be generated for each assay.

References

Application Notes and Protocols for the Combined Fluorometric Assay of FAP and PREP Activity in Plasma using Suc-Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substrate Succinyl-Glycyl-Prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) is a fluorogenic peptide used to measure the activity of certain serine proteases. In human plasma, the enzymatic hydrolysis of this substrate is primarily attributed to the combined activity of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP).[1][2] Both FAP and PREP are of significant interest in various pathological conditions. FAP is a potential biomarker in cancer, liver fibrosis, and arterial thrombosis, while PREP is studied in the context of neurological and inflammatory diseases.[1][3]

This document provides a detailed standard operating procedure for a kinetic fluorometric assay to measure and differentiate the enzymatic activities of FAP and PREP in plasma samples using this compound. By employing selective inhibitors, it is possible to distinguish the contribution of each enzyme to the total substrate cleavage.

Principle of the Assay

The this compound substrate is non-fluorescent. In the presence of FAP or PREP, the peptide bond between proline and 7-amido-4-methylcoumarin (AMC) is cleaved, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzymatic activity. The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[4] To differentiate between FAP and PREP activity, the assay is performed in the presence of a highly selective PREP inhibitor to measure FAP activity, and a highly selective FAP inhibitor to measure PREP activity. The total activity is measured in the absence of any inhibitors.

Signaling Pathway Diagram

Caption: Enzymatic cleavage of this compound by FAP or PREP.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |

| This compound | MedChemExpress | HY-P1031 | -20°C, protect from light |

| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 | 2-8°C, protect from light |

| FAP Inhibitor (e.g., UAMC-1110) | MedChemExpress | HY-100684 | -20°C |

| PREP Inhibitor (e.g., ARI-3531) | Not commercially available, requires custom synthesis or collaboration. A less selective but available option is Z-Pro-prolinal. | -20°C | |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| NaCl | Sigma-Aldrich | S9888 | Room Temperature |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |

| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |

| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |

| Human Plasma (EDTA) | Sourced internally or from a commercial vendor | ≤ -70°C |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5. Prepare fresh and store at 4°C.

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-Amino-4-methylcoumarin in DMSO. Aliquot and store at -20°C, protected from light.

-

Inhibitor Stock Solutions (1 mM): Dissolve the selective FAP and PREP inhibitors in DMSO. Aliquot and store at -20°C.

Plasma Sample Handling (Pre-analytical Considerations)

-

Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.

-

Processing: Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Avoid hemolysis, as it can interfere with the assay.

-

Storage: For short-term storage, plasma can be kept at 4°C for up to 24 hours. For long-term storage, aliquot plasma into cryovials and store at ≤ -70°C.

-

Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect enzyme activity. If repeated measurements are necessary, prepare multiple small aliquots. Some studies on coagulation factors in plasma suggest that up to two freeze-thaw cycles may be acceptable for certain enzymes.

AMC Standard Curve

-

Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.

-

Add 100 µL of each dilution to the wells of a 96-well black microplate.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Plot the fluorescence intensity (RFU) against the AMC concentration (µM) and perform a linear regression to obtain the slope. This slope will be used to convert the rate of the enzymatic reaction from RFU/min to µmol/min.

Enzyme Activity Assay Protocol

-

Prepare Working Solutions:

-

Substrate Working Solution (500 µM): Dilute the 10 mM Substrate Stock Solution in Assay Buffer.

-

Inhibitor Working Solutions (e.g., 10x final concentration): Dilute the inhibitor stock solutions in Assay Buffer to the desired working concentration. The final concentration of the inhibitor should be sufficient to completely inhibit the target enzyme (e.g., >100x the IC50).

-

-

Assay Setup (in a 96-well black microplate):

-

Total Activity Wells: Add 40 µL of Assay Buffer and 10 µL of plasma.

-

FAP Activity Wells: Add 30 µL of Assay Buffer, 10 µL of PREP Inhibitor Working Solution, and 10 µL of plasma.

-

PREP Activity Wells: Add 30 µL of Assay Buffer, 10 µL of FAP Inhibitor Working Solution, and 10 µL of plasma.

-

Blank Wells (No Plasma): Add 50 µL of Assay Buffer.

-

Substrate Blank Wells: Add 40 µL of Assay Buffer and 10 µL of the corresponding inhibitor working solution (for inhibited reactions) or just Assay Buffer (for total activity).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to their target enzymes.

-

Initiate the Reaction: Add 50 µL of the pre-warmed (37°C) Substrate Working Solution to all wells to start the reaction. The final substrate concentration will be 250 µM in a total volume of 100 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (Ex: 380 nm, Em: 460 nm).

Experimental Workflow Diagram

References

- 1. The development and validation of a combined kinetic fluorometric activity assay for fibroblast activation protein alpha and prolyl oligopeptidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation and Use of Suc-Gly-Pro-AMC Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Succinyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin (Suc-Gly-Pro-AMC) is a fluorogenic substrate widely utilized for the sensitive and continuous assay of dipeptidyl peptidase IV (DPP-IV/CD26) and prolyl endopeptidase (PREP) activity.[1][2] The enzymatic cleavage of the bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group releases the highly fluorescent AMC, which can be monitored to determine enzyme activity.[3] This document provides a detailed protocol for the preparation of a this compound stock solution and its application in enzyme activity assays.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value |

| Molecular Weight | 429.43 g/mol [4] |

| Recommended Solvent | DMSO[5] |

| Stock Solution Conc. | 1-10 mM |

| Storage Temperature | -20°C (short-term) or -80°C (long-term) |

| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C |

| Excitation Wavelength | ~360 nm |

| Emission Wavelength | ~460 nm |

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 429.43 g/mol x 1000 mg/g = 4.2943 mg

-

-